molecular formula C7H2ClF2NO3 B1627547 2,4-Difluoro-5-nitrobenzoyl chloride CAS No. 221560-09-4

2,4-Difluoro-5-nitrobenzoyl chloride

Cat. No. B1627547
M. Wt: 221.54 g/mol
InChI Key: TYAWHJWDJPXNTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2,4-Difluoro-5-nitrobenzoyl chloride” is C7H2ClF2NO3 . Its average mass is 221.546 Da and its monoisotopic mass is 220.969131 Da .


Physical And Chemical Properties Analysis

“2,4-Difluoro-5-nitrobenzoyl chloride” is a clear light yellow to yellow liquid . It has a melting point of 70-71 °C, a boiling point of 96-98 °C (15 mmHg), and a density of 1.437 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5157 (lit.) .

Scientific Research Applications

Application 1: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Summary of Application: 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile. This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
  • Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes: The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .

Application 2: Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid

  • Summary of Application: 2,4-Difluoro-3,5-dichlorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acids, is synthesized from the commercially available 2,4-difluoro-3-chlorobenzoic acid .
  • Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes: The synthesis resulted in an excellent yield of 2,4-difluoro-3,5-dichlorobenzoic acid .

Application 3: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

  • Summary of Application: This compound is a derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including acylation and esterification .

Application 4: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Summary of Application: This compound is another derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including cyclization and nitration .

Application 5: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

  • Summary of Application: This compound is a derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including acylation and esterification .

Application 6: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Summary of Application: This compound is another derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including cyclization and nitration .

Safety And Hazards

“2,4-Difluoro-5-nitrobenzoyl chloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-difluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAWHJWDJPXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592720
Record name 2,4-Difluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzoyl chloride

CAS RN

221560-09-4
Record name 2,4-Difluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (94.0 g, 0.739 mol) is added dropwise to a mixture of 2,4-difluoro-5-nitrobenzoic acid (100.0 g, 0.492 mol), methylene chloride and N,N-dimethylformamide (0.600 ml). The resultant mixture is stirred 3.25 hours at relux, cooled to room temperature, and concentrated in vacuo to afford the title compound as a brown oil (111 g, 95.2).
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94 g
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100 g
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0.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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